MAO-B Selectivity Inferred from Class-Level Aurone SAR: Furan-2-yl Substituent Places Compound in the Selective hMAO-B Window
In a systematic study of 20 synthetic aurones tested against recombinant human MAO-A and MAO-B, seventeen compounds bearing less bulky aryl substituents at the 2-position were found to be selective hMAO-B inhibitors, while only two compounds (6 and 20) were non-selective and one (18) was selective toward hMAO-A [1]. The furan-2-yl group—a five-membered heteroaryl ring—falls into the lower-bulk category, supporting the inference that 2-(furan-2-ylmethylidene)-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one belongs to the hMAO-B-selective sub-class. The most potent compound in the series, compound 17, achieved a Ki of 0.10 ± 0.01 µmol/L against hMAO-B, statistically indistinguishable from the reference drug selegiline (Ki = 0.12 ± 0.01 µmol/L) under identical assay conditions (recombinant hMAO, kynuramine substrate) [1].
| Evidence Dimension | hMAO-B inhibitory potency (Ki) and isoform selectivity |
|---|---|
| Target Compound Data | Exact Ki not yet reported; inferred to be a selective hMAO-B inhibitor based on furan-2-yl substituent belonging to the 'less bulky' aryl group category defined in the class SAR. |
| Comparator Or Baseline | Aurone compound 17 from Badavath et al. 2017: hMAO-B Ki = 0.10 ± 0.01 µmol/L; Selegiline: hMAO-B Ki = 0.12 ± 0.01 µmol/L. Seventeen of 20 aurones with less bulky 2-aryl groups were hMAO-B-selective. |
| Quantified Difference | Class-level: 17/20 (85%) of low-bulk aurones exhibit hMAO-B selectivity. Compound 17 is 1.2-fold more potent than selegiline (Ki ratio = 0.10/0.12 = 0.83). |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine substrate; pH 7.4; in vitro enzyme inhibition assay. |
Why This Matters
Procurement of this specific furan-2-yl aurone is warranted when the research objective requires an hMAO-B-selective scaffold, because the class SAR indicates that increasing the steric bulk of the 2-arylidene substituent (e.g., naphthyl or biphenyl) can abolish selectivity—substituting a bulkier analog would therefore risk converting a selective inhibitor into a non-selective one.
- [1] Badavath VN, Nath C, Ganta NM, Ucar G, Sinha BN, Jayaprakash V. Design, synthesis and MAO inhibitory activity of 2-(arylmethylidene)-2,3-dihydro-1-benzofuran-3-one derivatives. Chinese Chemical Letters. 2017;28(7):1528-1532. DOI: 10.1016/j.cclet.2017.02.009. View Source
